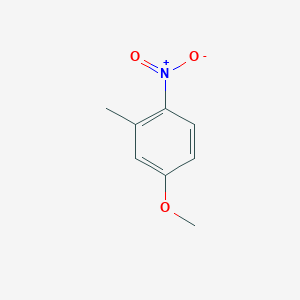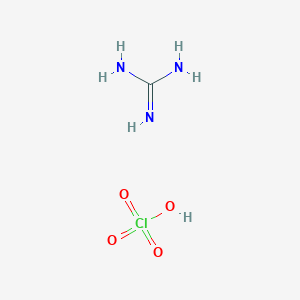
N,N-dibenzyl-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibenzyl-4-methylbenzamide, also known as DBM, is a synthetic organic compound that belongs to the class of benzamides. DBM has been extensively studied for its potential use in various scientific research applications due to its unique properties.
Wirkmechanismus
N,N-dibenzyl-4-methylbenzamide exerts its effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. In cancer cells, N,N-dibenzyl-4-methylbenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N,N-dibenzyl-4-methylbenzamide also modulates various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cancer cell proliferation and differentiation.
Biochemical and Physiological Effects:
N,N-dibenzyl-4-methylbenzamide has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. N,N-dibenzyl-4-methylbenzamide has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. Additionally, N,N-dibenzyl-4-methylbenzamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dibenzyl-4-methylbenzamide has several advantages for lab experiments, including its high purity and stability. N,N-dibenzyl-4-methylbenzamide is also relatively easy to synthesize, making it readily available for research purposes. However, N,N-dibenzyl-4-methylbenzamide has some limitations, including its potential toxicity at high doses. Additionally, N,N-dibenzyl-4-methylbenzamide may have different effects on different cell types, making it important to carefully select the appropriate cell lines for research studies.
Zukünftige Richtungen
There are many future directions for research on N,N-dibenzyl-4-methylbenzamide. One potential area of research is the development of N,N-dibenzyl-4-methylbenzamide-based therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N,N-dibenzyl-4-methylbenzamide for various applications. Other potential areas of research include the identification of novel signaling pathways targeted by N,N-dibenzyl-4-methylbenzamide and the development of new synthetic methods for N,N-dibenzyl-4-methylbenzamide synthesis.
Conclusion:
In conclusion, N,N-dibenzyl-4-methylbenzamide is a synthetic organic compound that has been extensively studied for its potential use in various scientific research applications. N,N-dibenzyl-4-methylbenzamide has been shown to have anti-cancer, neuroprotective, and anti-inflammatory properties, making it a promising compound for the development of new therapies. While there are some limitations to its use, N,N-dibenzyl-4-methylbenzamide has several advantages for lab experiments and offers many opportunities for future research.
Synthesemethoden
N,N-dibenzyl-4-methylbenzamide can be synthesized through the reaction of 4-methylbenzoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N,N-dibenzyl-4-methylbenzamide with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
N,N-dibenzyl-4-methylbenzamide has been studied extensively for its potential use in scientific research applications, including cancer research, neuroprotection, and anti-inflammatory properties. In cancer research, N,N-dibenzyl-4-methylbenzamide has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. N,N-dibenzyl-4-methylbenzamide has also been studied for its potential use in neuroprotection, with studies showing that it can protect neurons from oxidative stress and reduce neuroinflammation. Additionally, N,N-dibenzyl-4-methylbenzamide has been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Eigenschaften
CAS-Nummer |
88229-28-1 |
|---|---|
Produktname |
N,N-dibenzyl-4-methylbenzamide |
Molekularformel |
C22H21NO |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
N,N-dibenzyl-4-methylbenzamide |
InChI |
InChI=1S/C22H21NO/c1-18-12-14-21(15-13-18)22(24)23(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |
InChI-Schlüssel |
UGHSNYACOXBNJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















